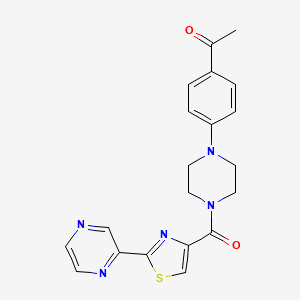

1-(4-(4-(2-(Pyrazin-2-yl)thiazole-4-carbonyl)piperazin-1-yl)phenyl)ethanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a novel derivative that has been synthesized and evaluated for its potential biological activities . It contains a pyrazine-2-carbonyl group attached to a piperazine ring, which is further connected to a phenyl group. The compound is part of a series of derivatives that have been designed for their potential therapeutic properties .

Synthesis Analysis

The synthesis of this compound involves the design and creation of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the formation of a pyrazine-2-carbonyl group attached to a piperazine ring . Further details about the specific reactions and conditions used in the synthesis process would require access to the original synthesis protocols.科学的研究の応用

- Compound X and its derivatives have been investigated for their potential as anticancer agents. In particular, two series of [1,2,4]triazolo[4,3-a]pyrazine derivatives bearing 4-oxo-pyridazinone moieties were evaluated against cancer cell lines (A549, MCF-7, and HeLa) and c-Met kinase. Among these, compound 22i demonstrated significant activity .

- Fifteen newly synthesized triazolo[4,3-a]pyrazine derivatives were tested for antibacterial activity. Their minimum inhibitory concentrations (MICs) against Staphylococcus aureus (S. aureus) and Escherichia coli (E. coli) strains were determined. These compounds hold promise as potential antibacterial agents .

- Researchers have explored synthetic methods for preparing structures containing fused heterocycles. This includes 1,2,3-triazole-fused pyrazines and pyridazines. These compounds find applications in drug discovery and materials science .

Anticancer Activity

Antibacterial Properties

Heterocyclic Synthesis

将来の方向性

The future directions for this compound could involve further evaluation of its biological activities, optimization of its synthesis process, and exploration of its potential therapeutic applications. The molecular interactions of the derivatised conjugates in docking studies reveal their suitability for further development .

作用機序

Target of Action

Compounds with a similar thiazole scaffold have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives have been shown to interact with various targets, leading to a range of biological effects . For instance, some thiazole derivatives have been found to inhibit the catalytical activity of Poly (ADP-Ribose) Polymerase (PARP1), enhance the cleavage of PARP1, enhance the phosphorylation of H2AX, and increase CASPASE 3/7 activity .

Biochemical Pathways

Thiazole derivatives have been found to interact with various biochemical pathways, leading to a range of downstream effects .

Pharmacokinetics

It is known that the physicochemical properties of a compound, such as size, charge, and lipophilicity, can significantly influence its pharmacokinetic profile .

Result of Action

Thiazole derivatives have been found to exhibit a range of biological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

Action Environment

It is known that environmental factors can significantly influence the action of a compound .

特性

IUPAC Name |

1-[4-[4-(2-pyrazin-2-yl-1,3-thiazole-4-carbonyl)piperazin-1-yl]phenyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N5O2S/c1-14(26)15-2-4-16(5-3-15)24-8-10-25(11-9-24)20(27)18-13-28-19(23-18)17-12-21-6-7-22-17/h2-7,12-13H,8-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXPJTTGEAORRRV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CSC(=N3)C4=NC=CN=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-(4-(2-(Pyrazin-2-yl)thiazole-4-carbonyl)piperazin-1-yl)phenyl)ethanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2Z)-6-bromo-2-[(2,4-difluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2828442.png)

![(2E)-3-[6-oxo-1-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-b]pyridin-5-yl]prop-2-enoic acid](/img/structure/B2828450.png)

![(1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl 6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate](/img/structure/B2828452.png)

![6-Benzyl-4,7,8-trimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2828454.png)